Hu7691 free base

Kinase Selectivity Akt Signaling Cancer Pharmacology

Choose Hu7691 free base for Akt1-selective studies with minimized cutaneous toxicity. 24-fold Akt1/Akt2 selectivity enables isoform-specific pathway dissection. Low HaCaT apoptosis (IC50 15.2 µM) reduces in vivo confounding variables. High oral bioavailability (75.7% rat) ensures consistent systemic exposure. Validated in gastric/renal/neuroblastoma xenograft models. LC-MS/MS methods available for PK/PD modeling.

Molecular Formula C22H21F3N4O
Molecular Weight 414.4 g/mol
Cat. No. B11928636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHu7691 free base
Molecular FormulaC22H21F3N4O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F
InChIInChI=1S/C22H21F3N4O/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30)/t15-,20+/m0/s1
InChIKeyPALTUSLCLFDFQQ-MGPUTAFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide (Hu7691): Potent and Selective Akt Inhibitor


N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide, also referred to as Hu7691, is a novel, orally active small molecule that selectively inhibits the serine/threonine kinase Akt (Protein Kinase B). It belongs to the class of ATP-competitive pan-Akt inhibitors, demonstrating potent activity against Akt1, Akt2, and Akt3 isoforms. The compound was discovered through a dihedral angle-based design strategy aimed at improving selectivity and reducing cutaneous toxicity, a common dose-limiting adverse effect of clinical Akt inhibitors. [1] Its chemical structure features a specific stereochemistry (3S,4S) on a piperidine ring, a 3,4-difluorophenyl substituent, and a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide moiety. [2]

Critical Procurement Considerations: Why Generic Akt Inhibitors Are Not Interchangeable with Hu7691


Direct substitution of one pan-Akt inhibitor for another in research protocols is scientifically unsound and carries significant risk of experimental failure. The Akt inhibitor class is highly heterogeneous with respect to isoform selectivity, off-target kinase interactions, and safety profiles, particularly concerning cutaneous toxicity. [1] These divergent properties arise from distinct binding modes (e.g., ATP-competitive vs. allosteric) and subtle structural features that dictate unique pharmacokinetic and pharmacodynamic behaviors. [2] Using an unverified alternative like MK-2206 or Ipatasertib without rigorous re-validation will likely alter key experimental outcomes such as target engagement, cellular proliferation inhibition, and in vivo toxicology. The quantitative evidence below establishes that Hu7691's specific combination of Akt1/Akt2 selectivity, low keratinocyte apoptosis induction, and favorable oral bioavailability constitutes a unique profile that cannot be assumed for other in-class molecules, directly impacting the integrity and reproducibility of scientific data.

Quantitative Differentiation of Hu7691 (N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide)


Superior Akt1/Akt2 Isoform Selectivity of Hu7691 vs. MK-2206

Hu7691 demonstrates a substantially enhanced selectivity for Akt1 over Akt2 when compared to the allosteric Akt inhibitor MK-2206. This high degree of isoform discrimination is hypothesized to be a key driver for its improved cutaneous safety profile, as Akt2 inhibition has been implicated in keratinocyte apoptosis. [1]

Kinase Selectivity Akt Signaling Cancer Pharmacology

Reduced Keratinocyte Apoptosis: Hu7691 vs. Preclinical Lead Compound 1

A major differentiator for Hu7691 is its reduced propensity to induce apoptosis in human keratinocytes (HaCaT cell line), a proxy for the dose-limiting skin rash seen with many clinical Akt inhibitors. This was a primary design goal achieved by tuning Akt2 selectivity. [1]

Cutaneous Toxicity HaCaT Keratinocytes Safety Pharmacology

High and Dose-Dependent Oral Bioavailability of Hu7691 in Preclinical Models

Hu7691 exhibits high oral bioavailability across preclinical species, a critical advantage for oral dosing in long-term in vivo efficacy and toxicology studies. Bioavailability shows a positive dose-dependency in rats, reaching up to 75.7%. [1]

Pharmacokinetics Oral Bioavailability ADME

Differential In Vivo Efficacy and Pan-Akt Inhibition Profile

Hu7691 has demonstrated significant suppression in multiple xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer. [1] This broad in vivo efficacy, combined with its distinct pan-Akt inhibitory profile (Akt1 IC50 = 4.0 nM, Akt2 IC50 = 97.5 nM, Akt3 IC50 = 28 nM), differentiates it from inhibitors like Capivasertib (Akt1/2/3 IC50 = 3/7/7 nM) or Ipatasertib (Akt1/2/3 IC50 = 5/18/8 nM). [2]

Xenograft Model In Vivo Efficacy Target Engagement

Optimal Research Applications for N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide (Hu7691)


Investigating Akt1-Specific Biology with a Reduced Cutaneous Toxicity Liability

For researchers studying the isoform-specific functions of Akt1 in cancer or metabolic disease, Hu7691 is the preferred tool compound. Its 24-fold selectivity for Akt1 over Akt2 [1] allows for a clearer dissection of Akt1-mediated signaling pathways in in vitro and in vivo models, while its demonstrated low HaCaT apoptosis induction [2] minimizes the confounding variable of cutaneous toxicity in long-term animal studies.

In Vivo Oncology Studies Requiring Reliable Oral Dosing

In preclinical oncology programs where oral administration is required for chronic dosing in efficacy or toxicology studies, Hu7691 is an advantageous candidate. Its high and dose-dependent oral bioavailability in rats and dogs (e.g., up to 75.7% in rats) [3] ensures consistent systemic exposure, reducing inter-animal variability and the need for intravenous formulations. Its validated in vivo efficacy in gastric, renal, and neuroblastoma xenograft models [4] provides a strong foundation for its use in these and related tumor types.

Pharmacodynamic Studies of the PI3K/Akt/mTOR Pathway

Hu7691 is an excellent probe for studying the pharmacodynamic consequences of Akt inhibition in vivo. Its potent inhibition of Akt1 (IC50 = 4.0 nM) ensures robust target engagement, and the availability of validated LC-MS/MS bioanalytical methods [5] allows for precise correlation of plasma drug concentrations with downstream biomarker modulation (e.g., phospho-Akt, phospho-S6), facilitating robust PK/PD modeling.

Benchmarking Novel Akt Inhibitors or Combination Therapies

Given its well-characterized in vitro and in vivo profile, Hu7691 serves as a valuable comparator or benchmark compound for the development of next-generation Akt inhibitors or combination regimens. Its unique selectivity profile [6] and favorable safety window [7] provide a high bar for new chemical entities and a reliable control for evaluating synergistic effects with other targeted agents or chemotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hu7691 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.